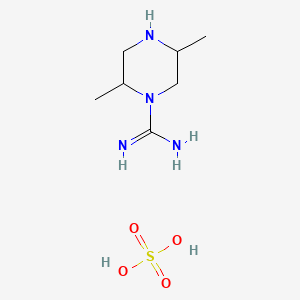

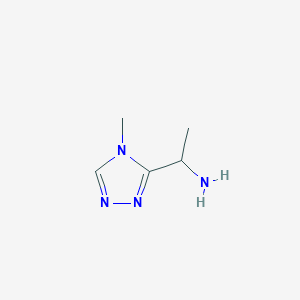

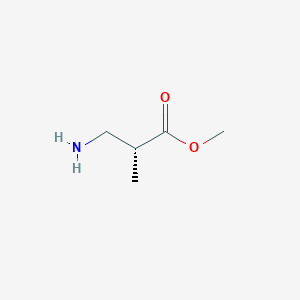

![molecular formula C12H17BrN2 B3305952 1-[(4-Bromophenyl)methyl]piperidin-4-amine CAS No. 92539-13-4](/img/structure/B3305952.png)

1-[(4-Bromophenyl)methyl]piperidin-4-amine

Overview

Description

“1-[(4-Bromophenyl)methyl]piperidin-4-amine” is an organic compound with the CAS Number: 1179943-35-1 . It has a molecular weight of 255.16 . This compound is also known by its IUPAC name, 1-(4-bromophenyl)-4-piperidinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.16 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have shown significant potential. These reactions involve aromatic, heterocyclic, and aliphatic amines, including piperidine derivatives, in combination with aryl halides and arylboronic acids using copper-mediated systems. The use of 1-[(4-Bromophenyl)methyl]piperidin-4-amine in such reactions could be inferred based on its structural compatibility with discussed substrates and catalysts. These recyclable catalyst systems are highlighted for their efficiency and potential in commercial exploitation, providing valuable insights for researchers exploring sustainable and efficient synthesis methods (Kantam et al., 2013).

Importance in Neuropharmacology

The compound's structure is closely related to piperidine derivatives, which are pivotal in the synthesis and evaluation of ligands for D2-like receptors. These receptors are crucial in treating neuropsychiatric disorders. Research has indicated that arylalkyl substituents, akin to the 4-bromophenyl group in this compound, can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. Such findings underscore the compound's potential utility in developing new antipsychotic agents, highlighting its relevance in neuropharmacological research (Sikazwe et al., 2009).

Role in Chemokine Receptor Antagonism

Chemokine receptors, like CCR3, are implicated in the pathogenesis of allergic diseases. Small molecule antagonists targeting these receptors represent a promising therapeutic strategy. The structural features of this compound align with the pharmacophoric requirements for CCR3 antagonism. Research reviews have discussed various small molecule antagonists, including bipiperidine and piperazine derivatives, for their structure-activity relationships in inhibiting CCR3. This indicates the potential application of the compound in developing treatments for asthma, atopic dermatitis, and allergic rhinitis, reflecting its significance in allergy and immunology research (Willems & Ijzerman, 2010).

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPNUBVUABSUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

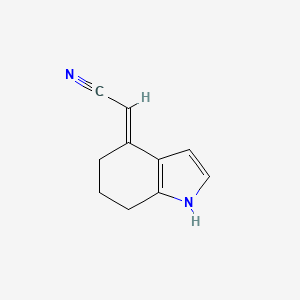

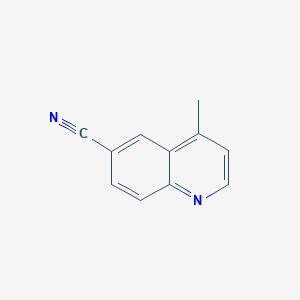

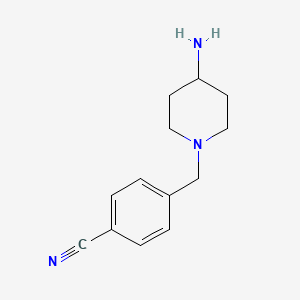

![N-[(acetylamino)-2-pyridylmethyl]acetamide](/img/structure/B3305881.png)

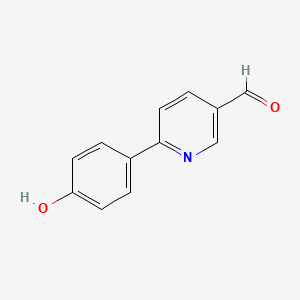

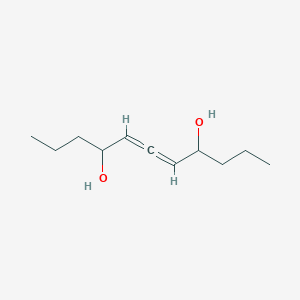

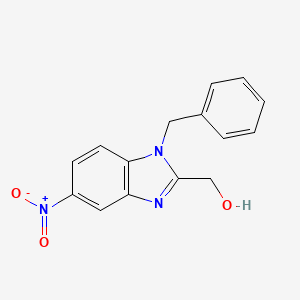

![Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester](/img/structure/B3305945.png)

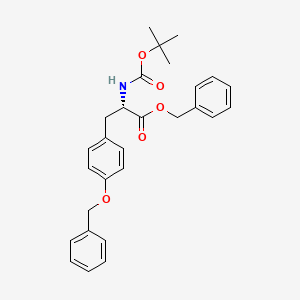

![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)